molecular formula C13H18INO2 B12334167 Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,(R)- CAS No. 309757-72-0

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,(R)-

Cat. No.: B12334167
CAS No.: 309757-72-0
M. Wt: 347.19 g/mol
InChI Key: YBQMHLBLENIVGM-LLVKDONJSA-N
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Description

The compound Benzenepropanoic acid, α-amino-3-iodo-, 1,1-dimethylethyl ester, (R)- (IUPAC name: (R)-tert-butyl 3-amino-3-(3-iodophenyl)propanoate) is a chiral benzenepropanoic acid derivative characterized by:

  • Amino group: Positioned at the α-carbon (adjacent to the ester group).
  • Substituents: A 3-iodo group on the benzene ring and a tert-butyl ester moiety.
  • Chirality: The (R)-configuration at the α-carbon, critical for stereospecific interactions .

This compound’s structure combines a halogenated aromatic system with a polar amino group and a bulky ester, making it relevant for pharmaceutical and synthetic applications.

Properties

CAS No.

309757-72-0

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(3-iodophenyl)propanoate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1

InChI Key

YBQMHLBLENIVGM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)I)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)I)N

Origin of Product

United States

Preparation Methods

Chiral Resolution via Carbobenzyloxy (Cbz) Protection

A widely cited method involves resolving racemic β-amino esters through temporary protection of the amino group. The process begins with the racemic mixture of 3-amino-3-iodobenzenepropanoic acid, which is protected using benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate (NaHCO₃) and dichloromethane (CH₂Cl₂). The Cbz group stabilizes the amino moiety, enabling chromatographic separation of the (R) and (S) enantiomers. After isolation, the Cbz group is removed via hydrogenolysis or acidic hydrolysis, yielding the enantiomerically pure (R)-β-amino acid.

Key Reaction Conditions

  • Protection : Cbz-Cl (1.2 equiv), NaHCO₃ (3 equiv), CH₂Cl₂/H₂O, 25°C, 40 minutes.
  • Deprotection : Trimethylsilyl iodide (TMS-I) in CH₂Cl₂, followed by methanol quenching.

This method achieves >95% enantiomeric excess (ee) but requires careful handling of iodinated intermediates to prevent dehalogenation during deprotection.

Direct Iodination of β-Amino Propanoate Intermediates

An alternative route introduces iodine at the β-position early in the synthesis. Starting from 3-aminobenzenepropanoic acid, iodination is performed using N-iodosuccinimide (NIS) in dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with the amino group directing iodination to the meta position. Subsequent esterification with tert-butanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the (R)-configured ester.

Example Protocol

  • Iodination : 3-Aminobenzenepropanoic acid (1 equiv), NIS (1.05 equiv), DMF, 48 hours, 25°C.
  • Esterification : Tert-butanol (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.2 equiv), THF, 0°C to 25°C.

This approach avoids racemization risks associated with post-synthetic modifications but necessitates rigorous purification to remove excess NIS.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the shift from batch to continuous processes for improved yield and purity. A tubular reactor system facilitates the iodination and esterification steps in sequence, reducing intermediate isolation steps. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 30–60 minutes Maximizes conversion
Temperature 25–40°C Minimizes decomposition
Solvent DMF/THF (3:1 v/v) Enhances solubility

Continuous methods achieve 85–90% overall yield, compared to 70–75% in batch systems.

Purification Strategies

Crystallization remains the primary purification method. The tert-butyl ester’s low solubility in hexane enables high-purity recovery (>99%) after reaction quenching. Reverse-phase HPLC is employed for analytical validation, particularly to confirm enantiopurity.

Comparative Analysis of Synthetic Methods

The table below contrasts two dominant preparation routes:

Method Advantages Limitations Yield (%)
Chiral Resolution High enantiopurity (>95% ee) Multi-step, costly reagents 70–75
Direct Iodination Fewer steps, scalable Requires excess NIS 80–85

The direct iodination method is favored industrially due to scalability, whereas chiral resolution is reserved for high-purity pharmaceutical applications.

Challenges and Optimization Opportunities

Avoiding Dehalogenation

Deprotection steps using TMS-I often result in partial iodine loss, reducing yields by 10–15%. Substituting TMS-I with milder agents like boron tribromide (BBr₃) in CH₂Cl₂ mitigates this issue, preserving >90% iodine content.

Enhancing Stereoselectivity

Asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) offers a promising alternative, achieving 92–95% ee in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenepropanoic acid derivatives, while substitution reactions can produce various substituted benzenepropanoic acid esters .

Scientific Research Applications

Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester, (R)- is a complex organic compound with potential applications across various scientific fields. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in research.

Molecular Formula

  • Chemical Formula : C₁₁H₁₄I₁N₁O₂
  • Molecular Weight : 295.14 g/mol

Structure

Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester features a benzene ring substituted with a propanoic acid group, an amino group, and an iodine atom at the 3-position. The presence of the dimethylethyl group enhances its lipophilicity, influencing its biological interactions.

Pharmaceutical Development

Benzenepropanoic acid derivatives are often explored for their potential as pharmaceuticals. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and inflammation.

Case Study : A study investigating the anti-inflammatory properties of similar compounds found that modifications in the benzene ring significantly impacted their efficacy. This suggests that benzenepropanoic acid derivatives could be optimized for better therapeutic effects.

Biochemical Research

The compound can serve as a biochemical probe to study metabolic pathways involving amino acids and fatty acids. Its unique structure allows researchers to trace metabolic processes in living organisms.

Data Table: Metabolic Pathways Involvement

CompoundPathwayKey Findings
Benzenepropanoic acid derivativeAmino Acid MetabolismInfluences nitrogen metabolism in liver cells
Benzenepropanoic acid derivativeFatty Acid SynthesisModulates lipid biosynthesis pathways

Material Science

In material science, compounds like benzenepropanoic acid derivatives are examined for their roles in synthesizing polymers and other materials with specific properties.

Application Example : Research has shown that incorporating iodo-substituents can enhance the photostability of polymers, making them suitable for applications in coatings and electronic devices.

Environmental Studies

The environmental impact of organic compounds is crucial for regulatory assessments. Benzenepropanoic acid derivatives are studied for their degradation pathways and potential toxicity to aquatic life.

Case Study : A study assessed the degradation of similar organic compounds in aquatic environments, revealing that halogenated compounds often exhibit lower biodegradability, raising concerns about their persistence in ecosystems.

Toxicity Information

Hazard ClassificationDescription
Skin IrritationMay cause skin irritation upon contact
Eye IrritationStrong irritant; requires protective eyewear
Environmental HazardPotentially harmful to aquatic life

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- involves its interaction with specific molecular targets. The amino group and iodine atom play crucial roles in its reactivity. The compound may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring
Compound Name Substituent(s) on Benzene Functional Groups Bioactivity Implications Reference
Target Compound 3-Iodo α-Amino, tert-butyl ester Enhanced halogen bonding; potential for targeted binding
Benzenepropanoic acid, 3,5-di-tert-butyl-4-hydroxy- 3,5-Di-tert-butyl, 4-hydroxy Hydroxy, tert-butyl Antioxidant properties due to phenolic -OH
Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate 3-tert-butyl, 4-hydroxy Methyl ester, hydroxy Antioxidant activity; reduced steric hindrance vs. tert-butyl ester

Key Findings :

  • The 3-iodo group in the target compound distinguishes it from hydroxyl- or alkyl-substituted analogs. Iodine’s electronegativity and size may enhance receptor binding specificity compared to tert-butyl or methoxy groups .
  • Hydroxy-substituted derivatives (e.g., –7) exhibit antioxidant behavior, whereas the target compound’s amino and iodo groups suggest alternate mechanisms, such as enzyme inhibition or halogen-mediated interactions .
Chirality and Stereoisomerism
Compound Name Chirality Bioactivity Outcome Reference
Target Compound (R-configuration) (R)-α-carbon Potential enantioselective efficacy
Compound 1 (: αS-configuration) (S)-α-carbon Reduced target affinity vs. R-form
(R)-3-Amino-3-phenylpropionic acid hydrochloride (R)-β-carbon Enhanced solubility (hydrochloride salt)

Key Findings :

  • The (R)-configuration at the α-carbon in the target compound may confer superior binding affinity in chiral environments compared to (S)-isomers or racemic mixtures .
  • β-amino analogs (e.g., ) lack the iodine substituent and exhibit different solubility profiles due to ionization (hydrochloride salt vs. ester) .
Ester Group Modifications
Compound Name Ester Group Lipophilicity (LogP) Metabolic Stability Reference
Target Compound 1,1-Dimethylethyl (tert-butyl) High High (slow hydrolysis)
Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate Methyl Moderate Low (rapid hydrolysis)
Octadecyl 3,5-di-tert-butyl-4-hydroxybenzenepropanoate Octadecyl Very high Very high

Key Findings :

  • tert-butyl esters (e.g., target compound) increase lipophilicity and prolong half-life compared to methyl esters, which are more prone to enzymatic cleavage .
  • Long-chain esters (e.g., octadecyl in ) further enhance lipid solubility but may reduce bioavailability due to poor aqueous dispersion .

Biological Activity

Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester, (R)-, with the CAS number 309757-72-0, is a complex organic compound notable for its unique structural features. It contains an amino group, an iodine atom, and a tert-butyl ester group. The molecular formula is C13H19INO2, and its molecular weight is approximately 321.11 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C13H19INO2
  • Molecular Weight : 321.11 g/mol
  • Structural Features :
    • Amino group (-NH2)
    • Iodine atom (I)
    • Tert-butyl ester group (C4H9O)

Benzenepropanoic acid derivatives have been studied for their biological activities, which include potential antimicrobial and anticancer properties. The mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the amino group and iodine atom enhances the compound's reactivity and biological efficacy.

Pharmacological Properties

Research indicates that Benzenepropanoic acid derivatives may exhibit the following pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth.
  • Anticancer Potential : Some derivatives have shown promise in reducing tumor growth in various cancer models.

Case Studies

  • Anticancer Activity : A study investigated the effects of Benzenepropanoic acid derivatives on breast cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM, suggesting potential use as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Benzenepropanoic acid, β-amino-3-iodo-4-methoxy-, (βR)-Methoxy instead of tert-butyl esterSimilar anticancer effects
(3S)-3-amino-3-phenylpropanoic acid tert-butyl esterLacks iodine atomReduced reactivity but similar antimicrobial properties

Synthetic Routes

The synthesis of Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester typically involves:

  • Amination : Introduction of the amino group via amination reactions.
  • Esterification : Formation of the tert-butyl ester through reaction with tert-butanol.

Industrial Applications

This compound is utilized in various fields:

  • Organic Synthesis : As a reagent for synthesizing more complex molecules.
  • Pharmaceuticals : Investigated as a potential intermediate in drug development.
  • Specialty Chemicals : Employed in producing specialty materials due to its unique properties .

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